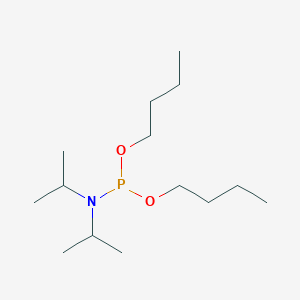

Dibutyl diisopropylamidophosphite

Description

Dibutyl phosphite (CAS 1809-19-4), also known as dibutyl hydrogen phosphite or phosphonic acid dibutyl ester, is an organophosphorus compound with the formula (C₄H₉O)₂PHO. It is characterized by two butyl ester groups bonded to a phosphite core. This compound is utilized in organic synthesis, particularly as a ligand or intermediate in metal complexation and phosphorylation reactions . Its physical-chemical properties, such as solubility in organic solvents, are critical for its role in chemical processing .

Properties

CAS No. |

63815-59-8 |

|---|---|

Molecular Formula |

C14H32NO2P |

Molecular Weight |

277.38 g/mol |

IUPAC Name |

N-dibutoxyphosphanyl-N-propan-2-ylpropan-2-amine |

InChI |

InChI=1S/C14H32NO2P/c1-7-9-11-16-18(17-12-10-8-2)15(13(3)4)14(5)6/h13-14H,7-12H2,1-6H3 |

InChI Key |

KWVQJBGCEDXCDN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(N(C(C)C)C(C)C)OCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl diisopropylamidophosphite can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of diisopropylamine with dibutyl phosphite under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process may include steps such as purification and distillation to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dibutyl diisopropylamidophosphite undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: Reduction reactions can convert the compound into phosphines.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphites, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dibutyl diisopropylamidophosphite has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which dibutyl diisopropylamidophosphite exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to dibutyl phosphite, with distinctions in molecular structure, applications, and physicochemical properties:

Dibutyl Phthalate (DBP)

- CAS : 84-74-2

- Structure : C₆H₄(COOC₄H₉)₂ (a phthalate ester).

- Properties : Acts as a plasticizer and was identified as a major component (74.28% by peak area) in antifungal volatile organic compounds (VOCs) derived from microbial activity .

- Regulatory Status : Classified under UN 3082 for environmentally hazardous substances .

- Key Difference: Unlike dibutyl phosphite, DBP lacks phosphorus and is primarily a carboxylate ester, emphasizing its role in material science rather than organophosphorus chemistry.

Dibutyl Hydrogen Phosphonate

- Synonyms: Dibutyl hydrogen phosphite (CAS 1809-19-4, overlapping with dibutyl phosphite).

- Structure : (C₄H₉O)₂P(O)H.

- Properties : Shares a similar phosphite backbone but may exhibit distinct reactivity due to the presence of a hydrogen atom bonded to phosphorus. Referenced in maritime chemical databases (CAMEO, WISER) for hazard management .

Diisopropyl Fluorophosphate (DFP)

- Structure : (C₃H₇O)₂P(O)F.

- Applications: A neurotoxic organophosphate used historically as a pesticide and acetylcholinesterase inhibitor. Its fluorine substituent enhances electrophilicity, making it highly reactive toward biological targets .

- Key Difference : The isopropyl groups and fluorine atom distinguish it from dibutyl phosphite, conferring acute toxicity and specialized biochemical applications.

Zirconium Nitrate Dibutyl Phosphate Complex

- Structure: Zr(NO₃)(C₄H₉O)₂PO₄.

- Properties : A metal-phosphate complex with solubility in Amsco solvent (2–4×10⁻⁴ M), analogous to uranium dibutyl phosphate complexes. These compounds are critical in nuclear processing, particularly in solvent extraction and waste raffinate stream management .

- Key Difference : Incorporates phosphate ligands and metal ions, enabling applications in radiochemical engineering, unlike the purely organic dibutyl phosphite.

Comparative Data Table

Q & A

Basic: What are the key physicochemical properties of dibutyl diisopropylamidophosphite, and how are they experimentally determined?

Answer:

Critical properties include molecular weight (C14H31NO3P; ~292.4 g/mol), solubility in organic solvents (e.g., dichloromethane, THF), and thermal stability (decomposition temperature via TGA). Characterization methods:

- NMR spectroscopy (<sup>31</sup>P, <sup>1</sup>H, <sup>13</sup>C) to confirm structure and purity.

- Mass spectrometry (HRMS) for molecular ion verification.

- Differential scanning calorimetry (DSC) to assess thermal transitions .

- Karl Fischer titration to quantify hygroscopicity, which impacts handling in air-sensitive reactions.

Basic: What synthetic routes are commonly used to prepare this compound, and how is reaction efficiency optimized?

Answer:

Synthesis typically involves nucleophilic substitution between diisopropylamine and dibutyl chlorophosphate. Optimization strategies:

- Stoichiometric control : Excess diisopropylamine (1.2–1.5 eq.) to drive reaction completion.

- Solvent selection : Anhydrous THF or toluene under inert atmosphere to minimize hydrolysis.

- Catalysis : Use of triethylamine to scavenge HCl byproducts.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate product ≥95% purity. Monitor by TLC (Rf ~0.4 in 7:3 hexane:EtOAc) .

Advanced: How can computational modeling (e.g., DFT) predict the reactivity of this compound in organocatalytic systems?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electrophilicity : Analyze LUMO energy to predict nucleophilic attack sites.

- Steric effects : Conformational analysis of isopropyl groups to assess steric hindrance.

- Solvent interactions : Polarizable continuum models (PCM) to simulate solvent effects on transition states.

Validation via experimental kinetic studies (e.g., monitoring reaction progress via <sup>31</sup>P NMR) ensures model accuracy .

Advanced: What analytical techniques resolve contradictions in reported phosphorylation efficiencies of this compound?

Answer:

Discrepancies often arise from solvent polarity or trace moisture. Mitigation strategies:

- Standardized assay conditions : Use anhydrous solvents (validated by Karl Fischer) and controlled atmosphere (glovebox).

- Kinetic profiling : Compare initial reaction rates under identical conditions.

- Cross-validation : Combine <sup>31</sup>P NMR (quantitative) with LC-MS (sensitivity) to detect side products.

Documentation of batch-to-batch variability (e.g., via HRMS) is critical .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods due to potential respiratory irritancy (based on analog data for organophosphates).

- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.

- Toxicology screening : Refer to EPA analog frameworks (e.g., diisopropyl sebacate) for preliminary risk assessment .

Advanced: How do structural modifications (e.g., alkyl chain length) alter the catalytic activity of amidophosphite derivatives?

Answer:

Systematic SAR studies reveal:

- Longer alkyl chains (e.g., dibutyl vs. diethyl): Increased steric bulk reduces reaction rates but enhances enantioselectivity in asymmetric catalysis.

- Electron-withdrawing groups : Lower phosphite basicity, favoring coordination with Lewis acids.

- Quantitative metrics : Hammett constants (σ) correlate with electronic effects; Taft parameters (Es) quantify steric contributions.

Controlled experiments using kinetic isotopic effects (KIE) further elucidate mechanisms .

Advanced: What methodologies identify degradation products of this compound under oxidative conditions?

Answer:

- Accelerated aging studies : Expose compound to O2/light (ICH Q1B guidelines).

- LC-HRMS/MS : Fragment ions (e.g., m/z 292 → 214 [loss of C4H9OPO]) identify hydrolysis/oxidation products.

- EPR spectroscopy : Detect radical intermediates in autoxidation pathways.

Compare degradation profiles with analogs (e.g., diisopropyl fluorophosphate) to infer stability trends .

Basic: How is this compound utilized in asymmetric synthesis, and what are key mechanistic considerations?

Answer:

Common applications:

- Chiral auxiliary : Coordinates to transition metals (e.g., Pd, Rh) in enantioselective hydrogenation.

- Mechanism : Phosphite ligand modulates metal’s electron density and spatial orientation.

- Case study : In ketone reductions, enantiomeric excess (ee) >90% achieved with Rh-(R)-BINAP systems.

Monitor reaction stereochemistry via chiral HPLC or optical rotation .

Advanced: How can high-throughput screening (HTS) optimize reaction conditions for this compound-mediated couplings?

Answer:

- Design of Experiments (DoE) : Vary temperature, solvent, and catalyst loading in 96-well plates.

- Automated analytics : Use inline FTIR or Raman spectroscopy for real-time monitoring.

- Data mining : Multivariate analysis (e.g., PCA) identifies dominant factors (e.g., solvent polarity > temperature).

Benchmark against literature datasets (e.g., DEPOD for phosphatase interactions) .

Advanced: What in vitro/in vivo models assess the endocrine disruption potential of this compound?

Answer:

- In vitro : ER/AR reporter gene assays (OECD TG 455) to screen for receptor binding.

- In vivo : Zebrafish (Danio rerio) embryo assays (OECD TG 236) for developmental toxicity.

- Biomarkers : Measure plasma vitellogenin in fish or steroidogenesis in H295R cells.

Cross-reference with CIR frameworks for phthalate analogs to prioritize endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.